![molecular formula C16H22FN3O2 B2434796 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea CAS No. 2415568-64-6](/img/structure/B2434796.png)
1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea, also known as PF-04991532, is a novel and potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are primarily expressed in sensory neurons and play a crucial role in pain sensation. Therefore, the development of TRPV1 inhibitors, such as PF-04991532, has the potential to provide relief for chronic pain conditions.
作用機序
1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea acts as a competitive inhibitor of the TRPV1 channel. The TRPV1 channel is a non-selective cation channel that is activated by various stimuli, including heat, acid, and capsaicin. By inhibiting the TRPV1 channel, 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea is able to reduce the transmission of pain signals from sensory neurons to the central nervous system.
Biochemical and Physiological Effects:
In addition to its pain-relieving effects, 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea has also been shown to have other physiological effects. For example, 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea has been shown to reduce body temperature in rats, which is consistent with the known role of TRPV1 channels in thermoregulation. 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea has also been shown to reduce the release of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects.
実験室実験の利点と制限
One advantage of 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea is its high potency and selectivity for the TRPV1 channel. This makes it an ideal tool for studying the role of TRPV1 channels in pain and other physiological processes. However, one limitation of 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea. One area of interest is the development of more potent and selective TRPV1 inhibitors. Another area of interest is the use of 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea in combination with other pain-relieving drugs to enhance its effectiveness. Finally, further research is needed to fully understand the physiological effects of 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea and its potential use in other therapeutic areas beyond pain management.
合成法
The synthesis of 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea involves a series of chemical reactions that are both complex and time-consuming. The first step involves the reaction of 2-fluoroaniline with 1-(oxan-4-yl)pyrrolidine-3-carboxylic acid to form an intermediate compound. This intermediate is then reacted with phosgene to form the corresponding isocyanate, which is then reacted with 1-(oxan-4-yl)pyrrolidine-3-amine to form the final product, 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea.
科学的研究の応用
1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea has been extensively studied in preclinical models of pain. In a rat model of neuropathic pain, 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea was found to significantly reduce pain behavior. In addition, 1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea has also been shown to reduce pain behavior in models of inflammatory pain and osteoarthritis pain.
特性
IUPAC Name |
1-(2-fluorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O2/c17-14-3-1-2-4-15(14)19-16(21)18-12-5-8-20(11-12)13-6-9-22-10-7-13/h1-4,12-13H,5-11H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJWXLCTCNDSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2F)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-N'-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine](/img/structure/B2434713.png)
![1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2434714.png)
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2434717.png)
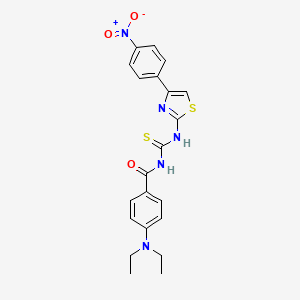

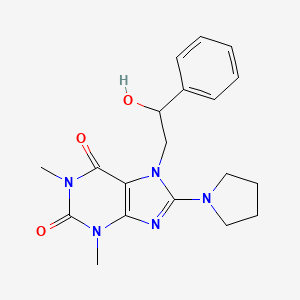
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2434723.png)
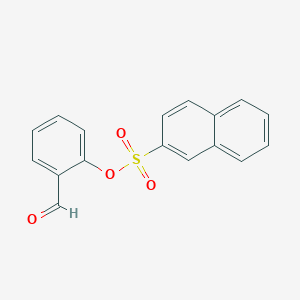
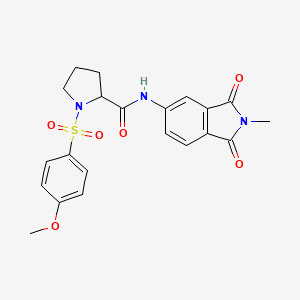

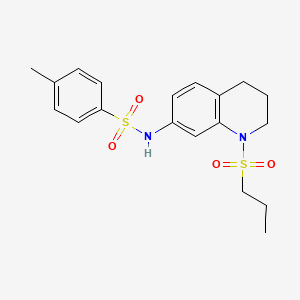

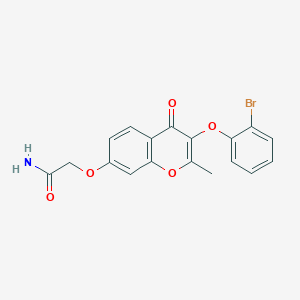
![N-benzyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2434736.png)